3-Acetamido-4-chlorobenzoic acid
Overview
Description
3-Acetamido-4-chlorobenzoic acid is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 3-position is replaced by an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetamido-4-chlorobenzoic acid can be synthesized through several methods. One common approach involves the acylation of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide, followed by nitration to introduce the nitro group at the 3-position. The nitro group is then reduced to an amino group, which is subsequently acylated to form the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The acetamido group can be reduced to an amine.
Oxidation Reactions: The aromatic ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 3-acetamido-4-hydroxybenzoic acid if hydroxide is the nucleophile.
Reduction: 3-amino-4-chlorobenzoic acid.
Oxidation: Various oxidized derivatives of the aromatic ring.
Scientific Research Applications
3-Acetamido-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetamido-4-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological targets, while the chlorine atom may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetamido-4-hydroxybenzoic acid
- 3-Amino-4-chlorobenzoic acid
- 4-Chloro-3-nitrobenzoic acid
Uniqueness
3-Acetamido-4-chlorobenzoic acid is unique due to the presence of both an acetamido group and a chlorine atom on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-acetamido-4-chlorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYNMUOIGHFOET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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